

# Technical Guide: Spectroscopic Profiling of 3-(Pyrimidin-5-yl)propan-1-amine[1]

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## Compound of Interest

Compound Name: 3-(Pyrimidin-5-yl)propan-1-amine

CAS No.: 112104-02-6

Cat. No.: B056160

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## Executive Summary & Compound Profile

**3-(Pyrimidin-5-yl)propan-1-amine** serves as a critical "linker-warhead" intermediate in fragment-based drug design (FBDD).[1] Its pyrimidine ring functions as a bioisostere for pyridine or phenyl rings, often engaging in hinge-binding interactions within kinase domains, while the aminopropyl chain provides a flexible tether for solubilizing groups or electrophilic warheads.[1]

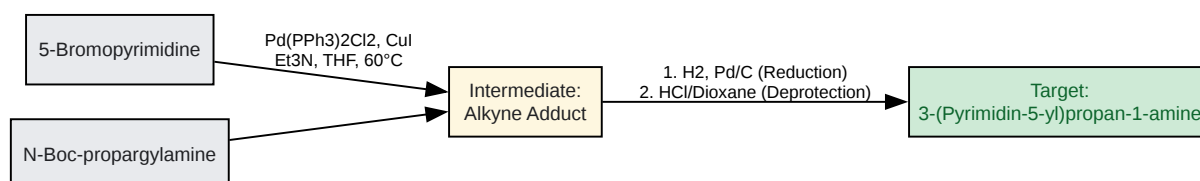
## Chemical Identity

Property	Data
IUPAC Name	3-(Pyrimidin-5-yl)propan-1-amine
CAS Number	112104-02-6
Molecular Formula	C <sub>7</sub> H <sub>11</sub> N <sub>3</sub>
Molecular Weight	137.18 g/mol
Monoisotopic Mass	137.0953
Appearance	Colorless oil (free base) or White solid (dihydrochloride salt)

## Synthesis Context & Impurity Profiling

Understanding the synthetic origin is prerequisite to interpreting the spectra, particularly for identifying "ghost" peaks arising from precursors.[1] The most robust industrial route involves a Sonogashira cross-coupling followed by hydrogenation.[1]

### Synthetic Pathway (Graphviz)[1]



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Figure 1: Common synthetic route.[1] Trace impurities may include unreduced alkyne (signals at ~6.5 ppm) or residual phosphine oxides from the catalyst.[1]

## Nuclear Magnetic Resonance (NMR) Analysis[1]

### <sup>1</sup>H NMR Interpretation (400 MHz, DMSO-d<sub>6</sub>)

The pyrimidine ring possesses a C<sub>2v</sub> symmetry axis through the C5-C2 bond, rendering protons at positions 4 and 6 chemically equivalent.[1]

## Diagnostic Peak Table

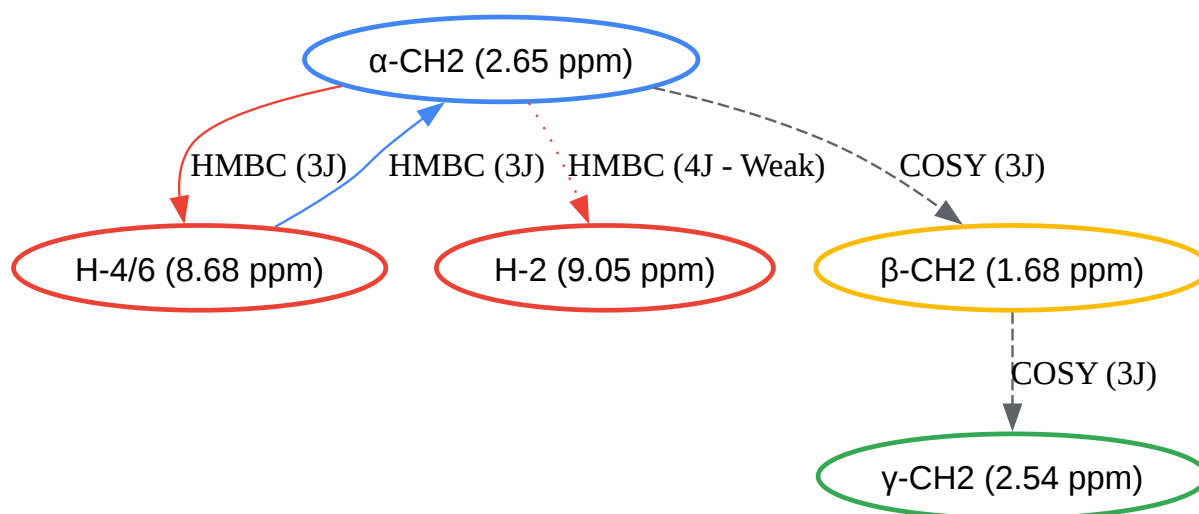
Position	Shift ( $\delta$ ppm)	Multiplicity	Integral	Coupling (J Hz)	Assignment Logic
H-2 (Ar)	9.05	Singlet (s)	1H	-	Most deshielded; flanked by two electronegative N atoms. <a href="#">[1]</a>
H-4, H-6 (Ar)	8.68	Singlet (s)	2H	-	Equivalent protons; deshielded by one N atom. <a href="#">[1]</a>
NH <sub>2</sub>	1.80 - 2.50	Broad (br s)	2H	-	Exchangeable. <a href="#">[1]</a> Chemical shift is concentration /pH dependent. <a href="#">[1]</a>
$\alpha$ -CH <sub>2</sub>	2.65	Triplet (t)	2H	7.6	Benzylic-like position; deshielded by aromatic ring. <a href="#">[1]</a>
$\gamma$ -CH <sub>2</sub>	2.54	Triplet (t)	2H	7.0	Adjacent to amine; often overlaps with DMSO solvent peak (2.50). <a href="#">[1]</a>
$\beta$ -CH <sub>2</sub>	1.68	Quintet (quin)	2H	7.0-7.6	Shielded aliphatic

**Critical Analysis Note:**

- Solvent Trap: In DMSO-d<sub>6</sub>, the γ-CH<sub>2</sub> triplet (~2.54 ppm) frequently merges with the residual solvent peak (2.50 ppm).[1] To resolve this, use CDCl<sub>3</sub> (where the triplet appears ~2.7 ppm) or add a shift reagent.[1]
- Salt Effect: If analyzing the dihydrochloride salt, the NH<sub>2</sub> protons will shift dramatically downfield to ~8.0-8.5 ppm (broad) and integrate for 3H (NH<sub>3</sub><sup>+</sup>).[1]

## Connectivity Visualization

The following diagram illustrates the key scalar couplings (COSY) and long-range correlations (HMBC) required to validate the structure.



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Figure 2: NMR Correlation Map. Red arrows indicate Heteronuclear Multiple Bond Coherence (HMBC) from the alkyl chain to the aromatic ring, confirming the substitution at position 5.[1]

## Mass Spectrometry (MS) Analysis[1]

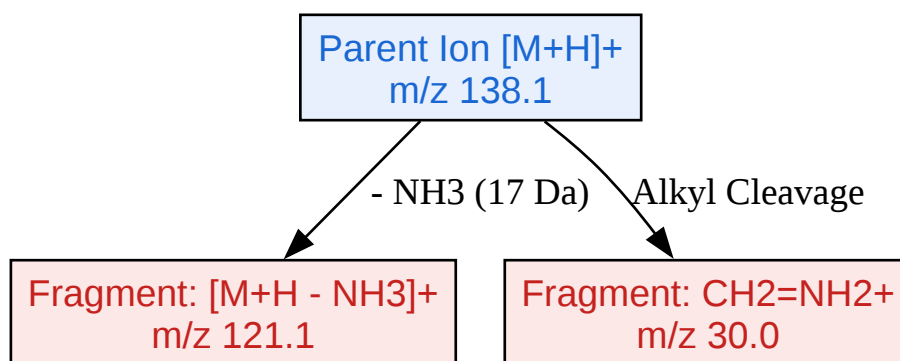
### Ionization & Fragmentation (ESI+)[1]

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]
- Parent Ion:  $[M+H]^+ = 138.1$  m/z.[1]

## Fragmentation Pathway

The fragmentation is dominated by the stability of the pyrimidine ring and the lability of the amine chain.[1]

- Primary Fragment (m/z 121): Loss of ammonia ( $NH_3$ , 17 Da).[1]
  - Mechanism:[1][2] Intramolecular nucleophilic attack or thermal elimination in the source.[1]
  - Signal:  $[M+H - NH_3]^+$ .[1]
- Diagnostic Fragment (m/z 30):  $CH_2=NH_2^+$  ion.
  - Mechanism:[1][2] Cleavage of the  $C\alpha-C\beta$  bond (less common) or  $C\beta-C\gamma$  bond.[1] This is the "fingerprint" of a primary amine.[1]



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Figure 3: ESI+ Fragmentation logic. The loss of 17 Da is the primary confirmation of the free primary amine.[1]

## Experimental Protocols

### Sample Preparation for NMR

To ensure sharp peaks and avoid exchange broadening of the amine protons:

- Solvent Selection: Use DMSO-d<sub>6</sub> (99.9% D) stored over molecular sieves.[1] Water content >0.1% will cause the NH<sub>2</sub> signal to broaden or merge with the HDO peak.
- Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.
- Base Neutralization (If Salt): If starting with the dihydrochloride salt:
  - Add 1.5 equivalents of K<sub>2</sub>CO<sub>3</sub> to the NMR tube containing the solution.[1]
  - Shake gently and allow solids to settle.[1]
  - Why? This liberates the free base in situ, allowing observation of the distinct chemical shifts described in Section 3.1.[1]

## Storage & Stability[1]

- Hygroscopicity: The free amine absorbs atmospheric CO<sub>2</sub> to form carbamates.[1] Store under Argon/Nitrogen at -20°C.
- Verification: Before biological use, run a quick 1H NMR.[1] Appearance of a new peak at ~5-6 ppm often indicates carbamate formation.[1]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112104-02-6, **3-(Pyrimidin-5-yl)propan-1-amine**. [1] Retrieved from [\[Link\]](#)[1]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). [1] Wiley. [1] (Authoritative text on Pyrimidine ring currents and chemical shifts).
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. [1] Springer. [1] (Source for substituent additivity rules in 1H NMR).

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## Sources

- [1. 890943-17-6|1-\(3-Chlorophenyl\)-N-propyl-1H-pyrazolo\[3,4-d\]pyrimidin-4-amine|BLD Pharm \[bldpharm.com\]](#)
- [2. danabiosci.com \[danabiosci.com\]](#)
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